4-Ethyloxane-4-carbaldehyde
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Overview
Description
4-Ethyloxane-4-carbaldehyde is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . It is used for research purposes .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, similar compounds such as 5-chloropyrazole-4-carbaldehyde have been synthesized using various methods, including the Vilsmeier reaction . These compounds are important intermediates for the synthesis of a variety of otherwise difficult to obtain, synthetically useful, and novel heterocyclic systems .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the search results, similar compounds such as 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes have been used to synthesize a variety of heterocyclic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of aldehydes and ketones like this compound can vary. They generally have higher boiling points than ethers and alkanes of similar molar masses but lower than those of comparable alcohols . Their solubility in water decreases as the carbon chain increases in length . Specific properties of this compound, such as its boiling point and density, were not found in the search results .Scientific Research Applications
Synthesis and Chemical Reactions :
- 4-Ethyloxane-4-carbaldehyde derivatives have been used as intermediates in the synthesis of various complex organic compounds. For example, they play a role in the creation of isoquinolines, which are synthesized using a palladium-catalyzed reaction (Cho & Patel, 2006).
- Such compounds are also integral in stereocontrolled synthesis, particularly in the creation of fused or binary heterocyclic systems, illustrating their versatility in organic chemistry (Alcaide & Almendros, 2001; Alcaide & Almendros, 2002).
Catalysis and Green Chemistry :
- In green chemistry, these aldehydes have been utilized in Knoevenagel condensation reactions, demonstrating their effectiveness in catalysis and synthesis under environmentally friendly conditions (Hangarge, Jarikote, & Shingare, 2002).
Material Science and Photophysical Properties :
- In the field of material science, derivatives of this compound have been explored for their photophysical properties. For example, they are used in the synthesis of compounds exhibiting fluorescence, which can have applications in dyes and molecular sensing (Bogza et al., 2018).
- Additionally, they contribute to the creation of push-pull fluorophores, which are significant in developing new materials with specific optical properties (Telore, Satam, & Sekar, 2015).
Mechanism of Action
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Compounds with similar structures often influence pathways involving aromatic compounds, potentially affecting processes such as energy production, cellular signaling, and more .
Properties
IUPAC Name |
4-ethyloxane-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-8(7-9)3-5-10-6-4-8/h7H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIWAUWUZJZSMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCOCC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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